Chondrosine
Description
Structure
2D Structure
Properties
CAS No. |
499-14-9 |
|---|---|
Molecular Formula |
C12H21NO11 |
Molecular Weight |
355.29 g/mol |
IUPAC Name |
6-(2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO11/c13-3(1-14)9(5(17)4(16)2-15)23-12-8(20)6(18)7(19)10(24-12)11(21)22/h1,3-10,12,15-20H,2,13H2,(H,21,22) |
InChI Key |
WNWNYJSOBYTXFA-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(C=O)N)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)N)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Integration of Chondrosine Containing Glycosaminoglycans
Chondroitin (B13769445) Sulfate (B86663) Biosynthetic Pathways
The biosynthesis of chondroitin sulfate (CS) is a sophisticated process that begins with the synthesis of monosaccharide precursors and culminates in the polymerization and subsequent modification of the polysaccharide chain. plos.orgwikipedia.org This pathway ensures the production of structurally diverse CS molecules that are vital for their biological functions. plos.org
Origin of Monosaccharide Precursors: Glucose and Glucosamine Metabolism
The fundamental building blocks for chondroitin sulfate are derived from glucose. oup.com Cellular glucose undergoes a series of metabolic conversions to provide the necessary monosaccharides for the growing polysaccharide chain. Glucosamine, an amino sugar, is a critical component for the synthesis of various proteoglycans, including chondroitin sulfate. core.ac.uknih.gov
The production of the monosaccharide precursors for CS synthesis is intricately linked to central carbohydrate metabolism. physiology.org The availability of these precursors can influence the rate and quantity of chondroitin sulfate produced. nih.gov For instance, supplementing the growth medium of Escherichia coli K4, a bacterium used for biotechnological production of a chondroitin-like capsule, with monosaccharides such as glucuronic acid and galactosamine has been shown to enhance the production of the polysaccharide. nih.govresearchgate.net This highlights the flexibility of the biosynthetic machinery and its dependence on precursor availability. nih.gov
For monosaccharides to be utilized in the polymerization of chondroitin sulfate, they must first be activated into high-energy Uridine (B1682114) Diphosphate (UDP)-sugar intermediates. oup.comportlandpress.com This activation process is a critical step in glycosaminoglycan synthesis. ontosight.ai
The pathway begins with the conversion of glucose-6-phosphate, derived from glucose, to glucose-1-phosphate. nih.gov UDP-glucose pyrophosphorylase then catalyzes the reaction of glucose-1-phosphate with uridine triphosphate (UTP) to form UDP-glucose. ontosight.ainih.gov A portion of this UDP-glucose is then converted to UDP-glucuronic acid (UDP-GlcA) by the enzyme UDP-glucose 6-dehydrogenase. ontosight.ainih.govebi.ac.uk UDP-GlcA is one of the two essential nucleotide sugar precursors for chondroitin sulfate synthesis. nih.gov
The other essential precursor, UDP-N-acetylgalactosamine (UDP-GalNAc), is also synthesized from glucose through a series of enzymatic reactions. oup.com Glucose is converted to fructose-6-phosphate, which is then aminated to form glucosamine-6-phosphate. openaccessjournals.com This is subsequently acetylated and reacts with UTP to form UDP-N-acetylglucosamine (UDP-GlcNAc). oup.com Finally, UDP-GlcNAc is epimerized to UDP-GalNAc. oup.comjmb.or.kr The availability of these UDP-sugar precursors is a key regulatory point in chondroitin sulfate biosynthesis. physiology.orgportlandpress.com
| Precursor | Origin | Activating Enzyme | Activated Form |
| Glucuronic Acid | Glucose | UDP-glucose 6-dehydrogenase | UDP-glucuronic acid (UDP-GlcA) |
| N-acetylgalactosamine | Glucose | UDP-N-acetylglucosamine 4-epimerase | UDP-N-acetylgalactosamine (UDP-GalNAc) |
Enzymatic Polymerization of Disaccharide Units
The polymerization of the chondroitin sulfate chain involves the sequential and alternating addition of D-glucuronic acid and N-acetyl-D-galactosamine from their respective UDP-sugar donors. tandfonline.comfrontiersin.org This process is catalyzed by a complex of enzymes with glycosyltransferase activities. tandfonline.com The resulting polysaccharide chain consists of repeating disaccharide units of [→4)-β-D-GlcA-(1→3)-β-D-GalNAc-(1→]n. portlandpress.com
Several glycosyltransferases are involved in the polymerization of chondroitin sulfate. plos.orgnih.gov Among these, Chondroitin Synthase (ChSy) and Chondroitin Polymerizing Factor (ChPF), also known as Chondroitin Sulfate Synthase-2 (CSS2), play crucial roles. nih.govnih.gov These enzymes often form heterodimeric complexes to carry out their function. biorxiv.org
Research has identified four human genes associated with chondroitin sulfate chain polymerization: CHSY1, CHSY3, CHPF, and CHPF2. biorxiv.org These enzymes can assemble into four distinct heterodimeric complexes: CHSY1-CHPF, CHSY1-CHPF2, CHSY3-CHPF, and CHSY3-CHPF2, all of which exhibit chain polymerization activity. biorxiv.org While CHSY1 and CHSY3 possess both glucuronyltransferase-II and N-acetylgalactosaminyltransferase-II activities, CHPF has been suggested to enhance the activity of CHSY1. biorxiv.org Studies have shown that CHPF, or CSS2, is necessary for the extension of the chondroitin sulfate chain. plos.org Interestingly, an alternative splice variant of CSS2 that lacks the N-terminal transmembrane domain has been found to inhibit CS biosynthesis, suggesting a regulatory role for these variants. nih.govnih.gov The complex of Chondroitin Sulfate Synthase-1 (CSS1) and CSS2 is believed to be a major player in CS chain polymerization in vivo. nih.gov
The elongation of the chondroitin chain occurs at the non-reducing end of a growing chain, which is attached to a specific linkage region on a core protein. tandfonline.comane.pl The process is initiated by the transfer of a GalNAc residue to the terminal GlcA of the linkage region. frontiersin.org Following this initiation, GlcA and GalNAc residues are added in an alternating fashion. frontiersin.org
The chondroitin synthase complex possesses both N-acetylgalactosaminyltransferase II (GalNAcT-II) and glucuronyltransferase II (GlcAT-II) activities, which are responsible for the sequential addition of GalNAc and GlcA, respectively. ane.pl The enzyme complex transfers the sugar moiety from the UDP-sugar donor to the non-reducing end of the acceptor chondroitin chain. tandfonline.com This process of repeated glycosidic bond formation by transglycosylation continues, leading to the formation of a long polysaccharide chain. acs.org
Chondrosine Metabolism and Incorporation into Cartilage Matrix
Articular cartilage is a unique, avascular tissue where specialized cells called chondrocytes are responsible for synthesizing and maintaining the extracellular matrix (ECM). aginganddisease.orgmdpi.com This matrix is primarily composed of a network of type II collagen and large proteoglycans, most notably aggrecan. nih.govors.org Aggrecan molecules are characterized by having numerous chondroitin sulfate chains covalently attached to a core protein. frontiersin.orgnih.gov Therefore, the metabolism of this compound precursors and their incorporation into these large macromolecules is fundamental to cartilage homeostasis. nih.govnih.gov
Chondrocyte metabolism relies heavily on glucose, which serves as both a primary fuel source and a structural precursor for synthesizing the components of the ECM. aginganddisease.org Through the hexosamine biosynthetic pathway, glucose is converted into the amino sugar N-acetyl-D-galactosamine (GalNAc), one of the two components of the this compound disaccharide. researchgate.net Studies have shown that glucosamine, when supplied to chondrocytes, is preferentially incorporated into the galactosamine moieties of chondroitin sulfates. researchgate.net The other component, D-glucuronic acid (GlcA), is also derived from glucose via the uronic acid pathway. researchgate.net
Molecular and Cellular Functions of Chondrosine and Chondroitin Sulfate Oligosaccharides
Regulation of Extracellular Matrix Dynamics and Tissue Morphogenesis
The extracellular matrix (ECM) is a complex network of macromolecules that provides structural and biochemical support to surrounding cells. wikipedia.org Chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs), of which chondrosine is a fundamental building block, are integral components of the ECM, particularly in cartilage. ontosight.aiwikipedia.orgnih.gov The ECM is not a static structure; its composition and organization are dynamically regulated to influence cell behavior and tissue development. wikipedia.orgnih.gov
CSPGs contribute significantly to the viscoelastic and osmotic properties of tissues due to their high negative charge and ability to bind large amounts of water. This is crucial for tissues like cartilage that withstand compressive forces. The synthesis and degradation of the ECM are tightly controlled processes essential for tissue homeostasis and morphogenesis, the process by which tissues and organs are formed. nih.govfrontiersin.org For instance, during skeletal development, the coordinated differentiation of chondrocytes and the remodeling of the cartilage ECM are critical for endochondral ossification, the process by which most of the skeleton is formed. nih.gov The dynamic interplay between cells and the ECM, mediated in part by CSPGs, is fundamental to these developmental processes. nih.govbiorxiv.org
Modulatory Roles in Cell Signaling Pathways
This compound and chondroitin sulfate oligosaccharides are key players in modulating a variety of cell signaling pathways that govern cell fate and function. ontosight.aiuga.edu These pathways are complex networks that transmit information from the cell's exterior to its interior, dictating processes such as proliferation, differentiation, and survival. studysmarter.co.uk The interaction of chondroitin sulfate chains with various signaling molecules is often dependent on specific sulfation patterns, which act as a form of molecular code. nih.govglycoforum.gr.jp
Several key signaling pathways are influenced by CSPGs, including:
Wnt/β-catenin pathway: Involved in chondrocyte differentiation and skeletal development. mdpi.comnih.gov
Transforming Growth Factor-β (TGF-β)/Bone Morphogenetic Protein (BMP) pathways: Crucial for cartilage and bone homeostasis. mdpi.com
Fibroblast Growth Factor (FGF) pathway: Plays a role in chondrogenesis. mdpi.com
Hedgehog (HH)/GLI pathway: Regulates chondrocyte differentiation. mdpi.com
Notch pathway: Involved in the regulation of chondrocyte function. mdpi.com
The ability of CSPGs to interact with and modulate these pathways highlights their importance as regulators of cellular behavior.
Interactions with Growth Factors and Cytokines
Chondroitin sulfate chains have the remarkable ability to bind to a wide array of growth factors and cytokines, thereby modulating their bioavailability and activity. nih.govfrontiersin.org This interaction is often specific to the sulfation pattern of the chondroitin sulfate chain. frontiersin.orgnih.gov For example, highly sulfated forms of chondroitin sulfate, such as chondroitin sulfate E (CS-E), have been shown to bind strongly to several heparin-binding growth factors, including midkine (B1177420) (MK), pleiotrophin (B1180697) (PTN), and certain fibroblast growth factors (FGFs). nih.govglycoforum.gr.jp
These interactions can have significant biological consequences. By binding to growth factors, CSPGs can:
Localize growth factors: Sequestering them in the ECM and creating a local reservoir that can be released upon specific signals. wikipedia.orgnih.gov
Modulate receptor binding: Presenting growth factors to their receptors on the cell surface, thereby enhancing or inhibiting signaling. uga.edu
Protect growth factors from degradation: Increasing their stability and prolonging their activity.
The table below summarizes the interactions of various chondroitin sulfate types with specific growth factors.
| Chondroitin Sulfate Type | Interacting Growth Factors | Reference |
| Chondroitin Sulfate D (CS-D) | Midkine (MK), Pleiotrophin (PTN) | frontiersin.org |
| Chondroitin Sulfate E (CS-E) | Midkine (MK), Pleiotrophin (PTN), FGF-2, FGF-16, FGF-18, HB-EGF | frontiersin.orgnih.gov |
These specific interactions underscore the role of chondroitin sulfate sulfation patterns in fine-tuning cellular responses to the growth factor milieu.
Impact on Cell Adhesion and Migration
Cell adhesion and migration are fundamental processes in development, tissue repair, and disease. Chondroitin sulfate proteoglycans play a complex and often context-dependent role in regulating these cellular behaviors. ontosight.ainih.gov They can either promote or inhibit cell adhesion and migration depending on the cell type, the specific CSPG involved, and the surrounding microenvironment. nih.govnih.gov
For instance, CSPGs are known to be major components of the glial scar that forms after central nervous system (CNS) injury, where they are generally inhibitory to axon regeneration. nih.govpnas.org Conversely, in other contexts, chondroitin sulfate can promote cell migration. Studies have shown that chondroitin sulfate can induce the migration of chondrocytes. nih.gov The interaction of cells with the ECM, mediated by receptors such as integrins, is crucial in this process. nih.govnih.gov The sulfation pattern of chondroitin sulfate can also influence its effect on cell migration. uga.edu
Contribution to Nervous System Development and Plasticity
In the nervous system, this compound and chondroitin sulfate oligosaccharides are critically involved in development, plasticity, and the response to injury. nih.govuga.eduglycoforum.gr.jp CSPGs are abundant in the brain's extracellular matrix and play multifaceted roles in guiding axons, forming synapses, and regulating the brain's ability to adapt and learn. nih.govneurosciencenews.com
A key structure in the adult brain is the perineuronal net (PNN), a specialized ECM structure rich in CSPGs that enwraps certain neurons. nih.govglycoforum.gr.jpnih.gov PNNs are thought to stabilize synaptic connections and restrict neural plasticity, effectively closing "critical periods" for learning. glycoforum.gr.jp The digestion of these PNNs with the enzyme chondroitinase ABC can reopen plasticity in the adult brain. glycoforum.gr.jp
Influence on Axon Guidance and Regeneration Processes
During the development of the nervous system, axons must navigate complex environments to find their correct targets. CSPGs act as important guidance cues in this process. uga.edunih.gov They can act as repulsive signals, preventing axons from entering certain territories. nih.gov This inhibitory role is particularly prominent after CNS injury, where the upregulation of CSPGs in the glial scar creates a major barrier to axon regeneration. nih.govpnas.orgplos.org
Differential Effects of Sulfation Patterns on Neuronal Outgrowth
The sulfation pattern of chondroitin sulfate chains is a critical determinant of their effect on neuronal growth. nih.govacs.org Different sulfation motifs can elicit distinct cellular responses, either promoting or inhibiting neurite outgrowth. mdpi.comacs.org
| Chondroitin Sulfate Variant | Effect on Neuronal Outgrowth | Reference |
| CS-A | Preferred by neurons, promotes alignment | acs.org |
| CS-B (Dermatan Sulfate) | Preferred by neurons, promotes alignment | acs.org |
| CS-C | Avoided by neurons | acs.org |
| CS-D | Promotes neurite outgrowth | mdpi.com |
| CS-E | Can be inhibitory or stimulatory depending on context | pnas.orgmdpi.comacs.org |
For example, neurons have been shown to prefer growing on surfaces coated with CS-A, CS-B (dermatan sulfate), and CS-E, while they tend to avoid CS-C. acs.org In contrast, some studies have identified CS-E as a potent inhibitor of axon growth. pnas.org Fucosylated chondroitin sulfate from sea cucumbers, which has a CS-E-like backbone, has been shown to promote neurite outgrowth, with the effect being dependent on the sulfation pattern of its fucose branches. mdpi.comnih.gov Specifically, a tetrasaccharide of sulfated hyaluronic acid (a structural analogue of chondroitin sulfate) with 6-O-sulfation was found to promote neurite outgrowth. nih.gov These findings highlight the intricate "sulfation code" that governs the biological activity of chondroitin sulfate in the nervous system. nih.gov
Molecular Recognition and Interaction Mechanisms of Chondrosine Derived Structures
Specificity of Chondroitin (B13769445) Sulfate (B86663) Oligosaccharide-Protein Interactions
The interaction between chondroitin sulfate (CS), a derivative of chondrosine, and proteins is a highly specific process crucial for numerous biological functions, including cell signaling, development, and disease progression. frontiersin.orgnih.gov This specificity arises from a combination of factors, including the precise pattern of sulfation along the CS chain, the length of the oligosaccharide, and the nature of the non-covalent interactions involved. nih.gov
Deciphering the "Sulfation Code" in Molecular Recognition
The concept of a "sulfation code" suggests that the specific arrangement of sulfate groups on the repeating disaccharide units of chondroitin sulfate dictates its interaction with particular proteins, much like the sequence of nucleotides in DNA encodes genetic information. acs.orgmdpi.com This code is determined by the position and degree of sulfation on the N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA) or iduronic acid (IdoA) residues that make up the CS chain. nih.gov
Research has demonstrated that specific sulfation patterns are molecular recognition elements for growth factors and can influence processes like neuronal growth. acs.org The synthesis of CS oligosaccharides with precisely located sulfate groups has been instrumental in showing that only specific patterns possess certain biological activities, such as promoting nerve growth, by binding to specific proteins in the brain. acs.org This specificity is critical for the diverse biological roles of CS, from regulating skeletal development to influencing viral invasion. acs.orgfrontiersin.org
The following table summarizes the binding specificity of different chondroitin sulfate types with various proteins, illustrating the "sulfation code" in action.
| Chondroitin Sulfate Type | Interacting Protein(s) | Biological Function |
| CS-A, CS-C | --- | Unable to promote neuron growth. nih.gov |
| CS-D, CS-E | Midkine (B1177420) (MK), Pleiotrophin (B1180697) (PTN) | Promotion of neuron growth. nih.gov |
| CS-E | Nephronectin, FGF3, FGF6, FGF8, FGF22, L-selectin, P-selectin | Strong binding, mitogenic and neurotropic activities, anti-inflammatory events. frontiersin.orgoup.com |
| CS-D | FGF5 | Moderate binding. frontiersin.org |
| CS-B, CS-D, CS-E | Nogo Receptors (NgR1, NgR3) | Inhibition of neurite outgrowth. nih.gov |
| 6-O-sulfated CS | --- | Dual role in cancer development, progression, and metastasis. nih.gov |
Role of Chain Length in Binding Affinity
The length of the chondroitin sulfate oligosaccharide chain is a critical determinant of its binding affinity to proteins. frontiersin.org Generally, a minimum chain length is necessary to establish a stable and specific interaction with a protein partner. nih.gov This requirement is because a longer chain can engage in more contact points with the protein, leading to a stronger and more specific binding event.
For instance, studies have shown that an octasaccharide is the smallest CS/DS oligosaccharide that can effectively interact with pleiotrophin (PTN) under physiological salt conditions. frontiersin.org Similarly, the interaction between low-density lipoprotein (LDL) and chondroitin sulfate proteoglycans (CSPGs), which is significant in atherosclerosis, is influenced by the length of the CS chain. frontiersin.org
The binding affinity often increases with the molecular weight of the CS chain, as demonstrated in studies using surface plasmon resonance to analyze the interaction between antibodies and chondroitin sulfate E (CSE). oup.com This suggests that longer polysaccharide chains provide a more extensive binding interface, enhancing the strength of the interaction. oup.com The requirement for a specific chain length can vary depending on the protein; for example, a dermatan sulfate hexasaccharide has been identified as having a high affinity for heparin cofactor II. frontiersin.org
Non-Ionic Interactions and Hydrogen Bonding in Biomolecular Complexes
While electrostatic interactions between the negatively charged sulfate and carboxyl groups of chondroitin sulfate and positively charged amino acid residues on proteins are fundamental, non-ionic interactions also play a crucial role in the formation and stability of these biomolecular complexes. nih.govglycoforum.gr.jp These interactions include hydrogen bonding, van der Waals forces, and hydrophobic interactions. frontiersin.orgglycoforum.gr.jp
The idea that CS-protein binding is more complex than simple charge-to-charge interactions is supported by the observation that CS chains with the same charge-to-mass ratio can exhibit different binding specificities and affinities. nih.gov The spatial arrangement of basic amino acid residues and the secondary and tertiary structure of the protein are also important factors. nih.gov
Hydrogen bonds, in particular, are significant contributors to the binding energy. glycoforum.gr.jp They can form between the polar groups on the CS chain and the amides of asparagine, glutamine, and the peptide backbone of the protein. portlandpress.com The conformational changes induced in the protein upon binding to the polysaccharide can also lead to a substantial number of van der Waals and hydrogen bonds, further stabilizing the complex. portlandpress.com Molecular dynamics simulations have highlighted the importance of both intra- and inter-molecular hydrogen bonds in determining the conformation and stability of CS structures, which in turn affects their protein recognition capabilities. nih.gov
Computational Approaches for Interaction Analysis
Computational methods have become indispensable tools for investigating the intricate interactions between chondroitin sulfate and proteins at a molecular level. These approaches provide insights that are often difficult to obtain through experimental techniques alone.
Molecular Dynamics Simulations of Chondroitin Sulfate Disaccharides
Molecular dynamics (MD) simulations are a powerful computational technique used to study the conformational dynamism of chondroitin sulfate. nih.gov By simulating the movements of atoms over time, MD can explore the conformational space of CS disaccharides, which are the fundamental building blocks of the polysaccharide chain. nih.govnih.gov
Recent studies have utilized all-atom force fields, such as GLYCAM06, to simulate all possible CS disaccharide building blocks. nih.govnih.gov These simulations analyze various parameters, including torsional angles (phi and psi), intra- and inter-molecular hydrogen bonding, the role of bridging water molecules, and energy landscapes. nih.gov
Key findings from MD simulations include:
Flexibility Differences: 1→3-linked CS sequences are generally more flexible than 1→4-linked sequences. nih.govnih.gov The latter are constrained by intra-molecular hydrogen bonds. nih.govnih.gov
Impact of Sulfation: The energy landscape of CS disaccharides becomes more rugged with an increased level of sulfation. nih.gov The average number of intra-molecular hydrogen bonds also increases with the degree of sulfation. nih.gov
Solvent Role: Water molecules play a critical role in stabilizing local topologies for protein recognition through hydrogen bonding and bridging interactions. nih.gov Each sulfate group can interact with 5 to 6 water molecules. nih.gov
Distinct Topologies: CS building blocks exhibit distinct conformational dynamism, leading to unique electrostatic surfaces that are available for protein recognition. nih.govnih.gov
These detailed conformational analyses provide a fundamental understanding of the structural heterogeneity of CS, which is crucial for its specific interactions with proteins. nih.gov
Algorithms for Designing Chondroitin Sulfate Chains for Protein Recognition
The insights gained from computational analyses, particularly MD simulations, are paving the way for the development of algorithms aimed at designing synthetic chondroitin sulfate chains with specific protein recognition properties. nih.govnih.gov The challenge lies in predicting the distinct three-dimensional topologies that GAGs can adopt, which would enable the design of novel GAG sequences that bind to specific proteins. nih.gov
The fundamental results from MD simulations on CS building blocks, which reveal their distinct conformational dynamism and potential for unique electrostatic surfaces, provide the necessary data to support the creation of such design algorithms. nih.govnih.gov By understanding the relationship between the sulfation pattern, chain linkage, and resulting 3D structure, it becomes possible to engineer CS chains with tailored binding affinities and specificities. This has significant therapeutic potential, as specifically designed CS molecules could be used to modulate the activity of protein targets involved in various diseases. nih.gov
Receptor-Mediated Binding of Chondroitin Sulfate Oligosaccharides
Chondroitin sulfate (CS), a complex linear polysaccharide derived from the foundational disaccharide unit, this compound, is a key player in numerous biological processes. These functions are largely mediated through specific interactions with a variety of cell surface receptors. The binding of chondroitin sulfate oligosaccharides to these receptors is a highly regulated process, critically dependent on the length of the CS chain and, most importantly, its unique sulfation pattern. frontiersin.orgnih.gov This structural specificity allows CS to modulate cellular activities ranging from cell adhesion and migration to signal transduction and tissue repair. frontiersin.orgnih.gov
A diverse array of receptors has been identified to bind chondroitin sulfate, each with distinct specificities and downstream effects. These can be broadly categorized and include receptor protein tyrosine phosphatases (RPTPs), cell adhesion molecules like CD44, and other receptors such as the Nogo receptors. nih.govaustinpublishinggroup.com
One of the most studied receptors for chondroitin sulfate is CD44 , a transmembrane glycoprotein (B1211001) involved in cell-cell and cell-matrix interactions. unl.edufrontiersin.org CD44 binds to various CS proteoglycans, including aggrecan and versican. nih.govoup.com This interaction is dependent on the chondroitin sulfate side chains of these proteoglycans. nih.gov For instance, the binding of aggrecan to CD44 can be blocked by treating the aggrecan with chondroitinase, an enzyme that degrades CS chains. nih.gov This binding can trigger the oligomerization of CD44 molecules, which is thought to initiate intracellular signaling cascades. nih.gov CD44 has a high affinity for chondroitin sulfate, which facilitates the uptake of CS-modified nanoparticles through CD44-mediated endocytosis. frontiersin.org The interaction between CS and CD44 is implicated in various physiological and pathological processes, including tumor cell invasion and endothelial cell migration. nih.govglycoforum.gr.jp
Another critical family of receptors for chondroitin sulfate is the Leukocyte common antigen-related (LAR) subfamily of receptor protein tyrosine phosphatases (RPTPs) , which includes PTPσ and LAR . austinpublishinggroup.comnih.govpreprints.org These receptors are particularly significant in the central nervous system (CNS), where they mediate the inhibitory effects of chondroitin sulfate proteoglycans (CSPGs) on axon regeneration after injury. austinpublishinggroup.comnih.gov PTPσ binds with high affinity to neural CSPGs, an interaction that involves the chondroitin sulfate chains. nih.gov Disruption of the PTPσ gene in neurons leads to reduced inhibition by CSPGs, highlighting its role as a functional receptor. nih.gov Similarly, LAR has been identified as a receptor for CSPGs, and its blockade can promote axonal growth. austinpublishinggroup.comoup.com The binding of CSPGs to these RPTPs can activate intracellular signaling pathways, such as the RhoA/ROCK pathway, which in turn inhibits axonal growth. preprints.orgoup.com
Nogo receptors (NgR1 and NgR3) , initially identified as receptors for myelin-associated inhibitors, have also been shown to bind to chondroitin sulfate proteoglycans. nih.govaustinpublishinggroup.com Specifically, NgR1 and NgR3 exhibit high-affinity binding to disulfated CS-B, CS-D, and CS-E. nih.gov This interaction contributes to the inhibition of neurite outgrowth. nih.gov
The specificity of these receptor-ligand interactions is heavily influenced by the sulfation pattern of the chondroitin sulfate chains. Different sulfation patterns create distinct binding sites for various proteins. frontiersin.orgnih.gov For example, PTPσ has been shown to preferentially bind to CS-E. frontiersin.org In contrast, the interaction between low-density lipoprotein (LDL) and CSPGs, which is relevant in atherosclerosis, is particularly influenced by chondroitin-6-sulfate. frontiersin.org Furthermore, certain pathogens have evolved to exploit these specific sulfation patterns to facilitate infection. For instance, the VAR2CSA protein of Plasmodium falciparum specifically binds to a low-sulfated form of CS-A on the surface of placental cells. frontiersin.orgglycoforum.gr.jp
The interaction of chondroitin sulfate oligosaccharides with their receptors can also be modulated by other factors. For example, the binding of pleiotrophin to its receptor can be inhibited by CS-C. nih.gov Additionally, some interactions are dependent on the length of the CS chain, with a minimal length often required for effective binding. frontiersin.org
Data Tables
Table 1: Receptors for Chondroitin Sulfate Oligosaccharides
| Receptor Family | Specific Receptor(s) | Key Ligands/Interactions | Primary Function in CS Binding |
| Cell Adhesion Molecules | CD44 | Aggrecan, Versican, Hyaluronic Acid unl.edunih.govoup.com | Cell adhesion, migration, endocytosis, signal transduction frontiersin.orgnih.govnih.gov |
| Receptor Protein Tyrosine Phosphatases (RPTPs) | PTPσ, LAR | Neural Chondroitin Sulfate Proteoglycans (CSPGs) austinpublishinggroup.comnih.gov | Inhibition of axon regeneration in the CNS austinpublishinggroup.comnih.govpreprints.org |
| Nogo Receptors | NgR1, NgR3 | Disulfated CS-B, CS-D, CS-E nih.gov | Inhibition of neurite outgrowth nih.gov |
| Toll-Like Receptors (TLRs) | TLR1/2, TLR4, TLR9 | Modulated by CS oligosaccharides tandfonline.com | Regulation of inflammatory responses tandfonline.com |
| Contactin-1 | Contactin-1 | Chondroitin Sulfate E (CS-E) oup.com | Promotion of axon growth oup.com |
Table 2: Influence of Chondroitin Sulfate Sulfation Patterns on Receptor Binding
| Chondroitin Sulfate Type | Sulfation Pattern | Interacting Receptors/Proteins | Biological Significance |
| Chondroitin Sulfate A (CS-A) | 4-O-sulfated N-acetylgalactosamine | VAR2CSA (Plasmodium falciparum) frontiersin.orgglycoforum.gr.jp | Placental malaria pathogenesis frontiersin.org |
| Chondroitin Sulfate C (CS-C) | 6-O-sulfated N-acetylgalactosamine | Pleiotrophin Receptor (inhibited by CS-C) nih.gov | Modulation of growth factor signaling nih.gov |
| Chondroitin Sulfate D (CS-D) | 2-O-sulfated glucuronic acid and 6-O-sulfated N-acetylgalactosamine | NgR1, NgR3 nih.gov | Inhibition of neurite outgrowth nih.gov |
| Chondroitin Sulfate E (CS-E) | 4,6-di-O-sulfated N-acetylgalactosamine | PTPσ, NgR1, NgR3, Contactin-1 nih.govfrontiersin.orgoup.com | Axon regeneration and inhibition, immune response nih.govfrontiersin.orgoup.com |
Synthetic Methodologies for Chondrosine and Defined Chondroitin Sulfate Oligosaccharides
Chemical Synthesis Strategies for Oligosaccharide Construction
Chemical synthesis offers a powerful approach for creating structurally precise chondroitin (B13769445) sulfate (B86663) oligosaccharides that are difficult to obtain from natural sources. This method allows for the exact placement of sulfate groups and the control of oligosaccharide length, which is essential for studying the specific interactions of these molecules in biological systems.
Efficiency in the number of synthetic steps is a key goal in oligosaccharide synthesis. Researchers have developed various strategies to achieve the step-efficient synthesis of sulfated chondroitin disaccharides and tetrasaccharides. These methods often employ specialized building blocks and coupling techniques to construct the oligosaccharide backbone with high stereoselectivity. For example, the use of N-tetrachlorophthaloyl- (N-TCP) and N-trifluoroacetyl-substituted (N-TFA) galactosamine building blocks has been explored for the preparation of CS oligosaccharides. researchgate.net While the N-TCP route faced challenges in synthesizing longer chains, the N-TFA approach proved effective for creating biologically relevant CS-like tetrasaccharides with varied sulfation patterns. researchgate.net Another strategy involves a divergent synthetic route that allows for the creation of various CS disaccharide precursors, including rarer subtypes like CS-D, from common intermediates. cardiff.ac.uk This approach utilizes a robust glycosylation reaction and post-glycosylation modifications to introduce the desired sulfation patterns. cardiff.ac.uk
A systematic synthesis of chondroitin di-, tri-, and tetrasaccharides, along with their 4-, 6-mono-, and 4,6-disulfated derivatives, has been achieved, demonstrating the capability to build a library of well-defined structures. nih.gov Furthermore, total synthesis approaches have been established for specific isomers like CS-E oligosaccharides, enabling detailed biological studies of their interactions with proteins such as midkine (B1177420) and pleiotrophin (B1180697). tandfonline.com
Enzymatic and Chemo-Enzymatic Synthesis of Chondroitin Sulfate Libraries
Enzymatic and chemo-enzymatic methods have emerged as powerful alternatives to purely chemical synthesis for producing chondroitin sulfate libraries. These approaches leverage the high specificity of enzymes to create complex and well-defined oligosaccharide structures, often with fewer steps and higher yields than traditional chemical methods.
A key advantage of enzymatic and chemo-enzymatic synthesis is the ability to produce homogeneous oligosaccharides with precisely controlled sulfation patterns. This is achieved by using a combination of bacterial chondroitin polymerases and recombinant CS sulfotransferases. nih.gov For example, various CS species with defined lengths and sulfate compositions have been synthesized chemo-enzymatically starting from a chondroitin hexasaccharide. nih.gov By using specific sulfotransferases such as chondroitin-4-sulfotransferase 1 (C4ST-1), chondroitin-6-sulfotransferase 1 (C6ST-1), N-acetylgalactosamine 4-sulfate 6-sulfotransferase (GalNAc4S-6ST), and uronosyl 2-sulfotransferase (UA2ST), researchers can generate uniformly sulfated CS with over 95% 4S or 6S units, as well as highly sulfated CS with approximately 90% corresponding disulfated disaccharide units. nih.gov Sequential reactions with these enzymes can even produce novel CS structures, such as those containing trisulfated disaccharide units. nih.gov
Another approach involves the controlled depolymerization of microbially sourced chondroitin using an engineered chondroitinase ABC I to produce chondroitin disaccharides, tetrasaccharides, hexasaccharides, octasaccharides, and decasaccharides with defined structures. nih.govfrontiersin.org These oligosaccharides can then be enzymatically sulfated to create derivatives with specific sulfation patterns. nih.govfrontiersin.org This method has been optimized to achieve high conversion rates for various oligosaccharide lengths. nih.govfrontiersin.org
| Oligosaccharide | Highest Conversion Rate (%) |
| Disaccharides | 65.5 |
| Tetrasaccharides | 32.1 |
| Hexasaccharides | 12.7 |
| Octasaccharides | 7.2 |
| Decasaccharides | 16.3 |
Conversion rates from the controlled depolymerization of microbial chondroitin. nih.govfrontiersin.org
Furthermore, chemo-enzymatic strategies have been employed to synthesize unnatural but biologically active molecules, such as chimeric dodecasaccharides of heparan sulfate (HS) and chondroitin sulfate (CS). nsf.govacs.orgnih.gov These chimeras, containing both HS and CS domains, have shown anticoagulant activity, demonstrating the potential of this synthetic approach to create novel therapeutic agents. nsf.govacs.orgnih.gov
Biotechnological Production of Chondroitin through Microbial Engineering
The production of chondroitin and its sulfated derivatives has traditionally relied on extraction from animal tissues, which presents challenges related to safety, purity, and sustainability. nih.gov Biotechnological production using engineered microorganisms offers a promising alternative, enabling the scalable and controlled synthesis of these valuable biomolecules. nih.gov
A central strategy in the microbial production of chondroitin is the creation of heterologous biosynthesis pathways in non-pathogenic host organisms. This involves introducing and expressing the necessary genes for chondroitin synthesis from organisms that naturally produce it, such as certain strains of Escherichia coli and Pasteurella multocida. nih.govmdpi.com
Several microorganisms have been successfully engineered for chondroitin production, including E. coli, Bacillus subtilis, and Corynebacterium glutamicum. mdpi.comresearchgate.net In one study, a heterologous biosynthesis pathway for chondroitin was designed in the "generally recognized as safe" (GRAS) strain C. glutamicum. koreascience.krnih.govresearchgate.net By introducing key enzymes like KfoC and KfoA, and optimizing the host strain through metabolic engineering, such as deleting the lactate (B86563) dehydrogenase gene to redirect carbon flux, researchers significantly increased chondroitin titers. koreascience.krnih.govresearchgate.net Further enhancement of precursor supply led to even higher production levels. koreascience.krnih.govresearchgate.net
| Engineered Strain | Chondroitin Titer (g/L) |
| Wild-type host with pathway | 0.25 |
| Lactate dehydrogenase deficient host | 0.88 |
| Precursor enhancement in deficient host | 1.09 |
| Fed-batch fermentation | 1.91 |
Progression of chondroitin production in engineered C. glutamicum. koreascience.krnih.govresearchgate.net
The yeast Saccharomyces cerevisiae has also been explored as a host for chondroitin production. mdpi.com By constructing biosynthetic pathways in this eukaryotic host, researchers have achieved both intracellular and extracellular production of chondroitin, demonstrating the versatility of microbial engineering across different platforms. mdpi.com These advancements in metabolic engineering and fermentation process optimization are paving the way for the industrial-scale production of chondroitin and chondroitin sulfate, providing a safer and more sustainable source for these important biomolecules. nih.gov
Advanced Analytical Techniques in Chondrosine and Chondroitin Sulfate Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for revealing the fine structural details of chondrosine and chondroitin (B13769445) sulfate (B86663), including their composition, conformation, and the specific arrangement of their constituent units.
Nuclear Magnetic Resonance (NMR) Solution Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution, providing detailed insights into their conformation and dynamics. nuvisan.com In the context of chondroitin sulfate research, both one-dimensional and two-dimensional NMR methods are employed to elucidate the structure of these complex glycosaminoglycans (GAGs). nih.govmdpi.com
¹H and ¹³C NMR spectroscopy are fundamental for characterizing chondroitin sulfate preparations. nih.gov Well-resolved ¹³C-NMR spectra, in particular, offer a more complete characterization than proton NMR spectra. nih.gov These analyses can confirm the primary structural features, such as the anomeric configurations and conformational preferences of the N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA) residues. nih.gov For instance, data from ¹³C NMR studies are consistent with a β-anomeric configuration and a ⁴C₁(D) conformation for both residues in chondroitin sulfates A and C. nih.gov
Quantitative two-dimensional NMR methods, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, have been developed for the precise quantification of chondroitin sulfate and dermatan sulfate. nih.gov This approach offers an advantage over enzymatic methods as it is independent of enzyme and standard availability and provides comprehensive structural information about the entire GAG mixture. nih.gov Furthermore, NMR can detect and quantify modified structures that may be resistant to enzymatic digestion. nih.gov
Specialized NMR experiments, like Saturation Transfer Difference (STD) NMR, are used to study the interactions between GAGs and proteins. mdpi.com By observing the transfer of magnetization from a saturated protein to a binding ligand, STD NMR can identify the specific epitopes on the GAG chain that are involved in the interaction. mdpi.com
Key Research Findings from NMR Studies:
| Finding | NMR Technique(s) | Significance |
| Determination of anomeric configuration and ring conformation of monosaccharide units | ¹³C NMR | Confirms the fundamental stereochemistry of the chondroitin sulfate backbone. nih.gov |
| Quantification of chondroitin and dermatan sulfate in complex mixtures | Quantitative 2D ¹H, ¹³C HSQC | Provides an alternative to enzymatic methods, offering broader structural insights. nih.gov |
| Identification of GAG binding epitopes | Saturation Transfer Difference (STD) NMR | Maps the specific parts of the GAG chain that interact with proteins. mdpi.com |
| Characterization of fucosylated chondroitin sulfate structure | ¹H and ¹³C NMR | Elucidates the composition and branching patterns of complex marine-derived GAGs. nih.gov |
Mass Spectrometry (MS) Analysis of Oligosaccharides
Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ions, enabling the detailed structural analysis of chondroitin sulfate oligosaccharides. A significant challenge in the MS analysis of these molecules is the labile nature of the sulfate groups, which can be lost during the ionization process. nih.govnih.gov
To overcome this, chemical derivatization strategies are often employed. One such method involves a sequence of permethylation, desulfation, and acetylation. nih.govnih.gov In this process, the unstable sulfate groups are replaced with stable acetyl groups, which preserves the original sulfation pattern information during MS analysis. nih.govnih.gov This allows for the accurate identification of sulfation isomers of chondroitin sulfate oligosaccharides. nih.govnih.gov
Tandem mass spectrometry (MS/MS or MSⁿ) is particularly powerful for sequencing oligosaccharides. lcms.cz In a typical MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. lcms.cz This fragmentation provides information about the sequence of monosaccharide units, the positions of sulfate groups, and the nature of the end groups. lcms.czpsu.edu For instance, the analysis of chondroitin sulfate-linked peptides by high-resolution mass spectrometry with optimized fragmentation methods has led to the identification of novel chondroitin sulfate proteoglycans. nih.gov
Liquid chromatography coupled with mass spectrometry (LC-MS) is a standard approach that combines the separation power of chromatography with the detection sensitivity of mass spectrometry. nih.govpsu.edu This combination is essential for analyzing complex mixtures of GAG oligosaccharides. nih.gov High-throughput MS systems, which can process samples rapidly without extensive chromatographic separation, are also being developed for applications like newborn screening for mucopolysaccharidoses. nih.govpsu.edu
Key Research Findings from MS Studies:
| Finding | MS Technique(s) | Significance |
| Accurate determination of sulfation patterns | LC-MSⁿ with chemical derivatization | Overcomes the issue of sulfate loss and allows for the differentiation of sulfation isomers. nih.govnih.gov |
| Sequencing of unsulfated chondroitin oligosaccharides | LC/ESI-MS and MS/MS | Provides detailed structural information on the backbone of chondroitin polymers. psu.edu |
| Identification of novel chondroitin sulfate proteoglycans | High-resolution MS with optimized fragmentation | Expands our understanding of the diversity of proteins modified by chondroitin sulfate. nih.gov |
| High-throughput analysis of GAG-derived disaccharides | Tandem Mass Spectrometry (MS/MS) | Enables rapid screening for diseases associated with GAG metabolism. nih.govpsu.edu |
Chromatographic Separation and Characterization
Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of this compound and chondroitin sulfate from complex biological samples. These methods exploit differences in the physicochemical properties of the molecules, such as size, charge, and hydrophobicity, to achieve separation.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of chondroitin sulfate. nih.govlu.se The method typically involves the enzymatic digestion of the chondroitin sulfate polymer into its constituent unsaturated disaccharides by enzymes like chondroitinase. nih.govservice.gov.uk These disaccharides are then separated and quantified. nih.gov
Several HPLC methods have been developed for this purpose, including those using amine columns, strong anion exchange, and ion-pairing reversed-phase chromatography. service.gov.ukmdpi.com Ion-pairing reversed-phase HPLC with UV detection is a commonly used and validated method. nih.govjst.go.jp In this approach, an ion-pairing agent is added to the mobile phase to enhance the retention of the negatively charged disaccharides on a reversed-phase column. Detection is often performed by measuring the UV absorbance of the unsaturated bond created by the chondroitinase at around 230-240 nm. nih.govmdpi.com
The quantitative performance of HPLC assays for chondroitin sulfate has been validated in various biological fluids, such as synovial fluid. nih.govnih.gov These validation studies assess parameters like precision (intra- and inter-experiment coefficient of variation), accuracy (recovery), and linearity. nih.govnih.govnih.gov For example, a validated HPLC assay for chondroitin sulfate in synovial fluid showed good precision and recovery, making it suitable for analyzing clinical samples. nih.govnih.gov
HPLC analysis of disaccharide composition can also be used to determine the origin of the chondroitin sulfate, as the relative abundance of different sulfated disaccharides (e.g., 4-sulfated vs. 6-sulfated) varies between different animal tissues. jst.go.jp
Key Performance Metrics of a Validated CS HPLC Assay in Synovial Fluid:
| Parameter | Finding | Significance |
| Intra-experiment Coefficient of Variation | 3-12% | Demonstrates good repeatability of the measurement within a single experiment. nih.govnih.gov |
| Inter-experiment Coefficient of Variation | 11-19% | Indicates acceptable reproducibility of the assay across different experiments. nih.govnih.gov |
| Recovery (tenfold dilution) | 74-122% | Shows that the assay can accurately measure chondroitin sulfate concentrations over a range. nih.govnih.gov |
| Limit of Quantification | 0.5 µg/mL | Defines the lowest concentration that can be reliably quantified by the method. mdpi.com |
Microarray Technologies for GAG-Protein Interaction Mapping
Glycosaminoglycan (GAG) microarrays are a powerful high-throughput tool for investigating the interactions between GAGs, like chondroitin sulfate, and proteins. nih.govnih.gov This technology allows for the simultaneous screening of a single protein against a library of different GAG structures, or conversely, screening multiple proteins against a specific GAG. pnas.org
The fabrication of GAG microarrays involves immobilizing GAGs onto a solid support, such as a glass slide. nih.gov The GAGs can be either naturally occurring polysaccharides or chemically synthesized oligosaccharides with defined sulfation patterns. nih.govpnas.org Proteins of interest, which are typically fluorescently labeled, are then incubated with the microarray. The binding of a protein to a specific GAG is detected by measuring the fluorescence signal at the corresponding spot on the array. researchgate.net
This technique provides valuable information about the specificity of GAG-protein interactions. For example, microarrays have been used to identify that specific sulfated epitopes on chondroitin sulfate, such as the CS-E motif, are recognized by particular proteins, like the neurotrophins. pnas.org They have also been instrumental in mapping the binding preferences of various growth factors, chemokines, and viral proteins to different types of GAGs. nih.govresearchgate.net
Microarray data can reveal the importance of specific sulfation patterns for protein binding and can help to elucidate the "sulfation code" that governs GAG function. nih.gov Furthermore, these arrays can be used to study how GAGs might assemble multimeric protein complexes, thereby modulating signaling pathways. pnas.org The information gleaned from GAG microarrays can be integrated with other techniques, such as computational modeling, to gain a molecular-level understanding of GAG-protein interactions. pnas.org
Examples of GAG-Protein Interactions Identified by Microarray Analysis:
| GAG | Interacting Protein(s) | Biological Context |
| Chondroitin Sulfate E (CS-E) | Neurotrophins | Nervous system development and function. pnas.org |
| Chondroitin Sulfate A (CSA) | SLIT2, ROBO2, Ephrins | Corneal nerve growth and development. arvojournals.org |
| Chondroitin Sulfate E (CS-E) | SARS-CoV-2 Spike Protein | Viral entry and infection. researchgate.net |
| Highly Sulfated Keratan Sulfate | 217 microarray proteins, including kinases and nerve function proteins | Corneal extracellular matrix organization and signaling. arvojournals.org |
Challenges and Future Directions in Chondrosine and Chondroitin Sulfate Research
Elucidating the Precise Mechanism of Action of Chondrosine and its Derivatives
A primary challenge in GAG research is the detailed elucidation of the mechanisms of action for this compound and its varied derivatives. While chondroitin (B13769445) sulfate (B86663) as a whole is known to influence cellular signaling pathways, the precise contribution of the core this compound structure versus its sulfated forms is still being deciphered. nih.gov The biological activity of CS is not solely dependent on the presence of the polysaccharide chain, but is intricately linked to its molecular weight and the specific patterns of sulfation along the chain. researchgate.net
Currently, it is understood that CS can inhibit key inflammatory pathways, such as the MAP kinase and NF-κB signaling cascades. nih.gov However, a deeper understanding requires differentiating the effects of unsulfated this compound oligosaccharides from their more complex, sulfated counterparts. The vast structural diversity of CS, which varies based on tissue source, species, and age, complicates the effort to assign specific functions to defined structures. mdpi.com Future research must focus on using structurally defined CS oligosaccharides to probe their interactions with cellular machinery. This will help to isolate the specific activities of this compound and understand how these are modified by sulfation and chain length, moving from a general understanding of CS to a precise, structure-specific mechanism of action. frontiersin.org
Understanding Structure-Activity Relationships of Diverse Sulfation Patterns
The "sulfation code" of chondroitin sulfate represents a significant barrier to understanding its function. acs.org The biological and pathophysiological functions of CS are largely dictated by the specific arrangement of sulfate groups on the this compound disaccharide units. frontiersin.orgmdpi.com These sulfation patterns create unique binding sites for a multitude of proteins, including growth factors, cytokines, and cell surface receptors, thereby modulating a vast array of biological processes. frontiersin.org For example, different sulfation patterns have been shown to have distinct effects on breast cancer cells, and the degree and position of sulfation are critical determinants for the bioactivity of fucosylated chondroitin sulfate. mdpi.commdpi.com
A major challenge is that CS extracted from natural sources is often a heterogeneous mixture of chains with different sulfation patterns and molecular weights, making it difficult to correlate a specific structure with a particular activity. researchgate.netacs.org To overcome this, researchers are developing semi-synthetic methods to create CS polysaccharides with well-defined, regioselective sulfation patterns. acs.orgunina.it These approaches allow for the systematic investigation of how specific sulfation motifs (like those at the C-2, C-4, or C-6 positions) influence biological function. acs.org Deciphering these structure-activity relationships is crucial for developing CS-based therapeutics with targeted and predictable effects. frontiersin.orgunina.it
| Sulfation Pattern | Reported Biological Association |
| Chondroitin-4-Sulfate (CS-A) | Predominantly found in terrestrial animal cartilage; involved in interactions with various cytokines and growth factors. frontiersin.orgmdpi.com |
| Chondroitin-6-Sulfate (CS-C) | Abundant in marine cartilage; plays a dual role in cancer development and progression. frontiersin.orgmdpi.com |
| Chondroitin-4,6-disulfate (CS-E) | Promotes osteoblast differentiation and can be found in unique sources like squid cartilage. researchgate.net |
| 2,4-O-disulfation (of fucose) | Identified as a key factor in enhancing the anticoagulant efficacy of Fucosylated Chondroitin Sulfate (FCS). mdpi.com |
Identifying Novel Molecular Targets and Signaling Transduction Pathways
While several signaling pathways affected by chondroitin sulfate have been identified, the search for novel molecular targets and a more profound understanding of the signal transduction mechanisms remains a key objective. CSPGs are known to interact with a wide range of proteins, thereby influencing cell adhesion, proliferation, and migration. frontiersin.orgnih.gov Known pathways modulated by CS include the MAP kinase (Ras/Raf/MEK/ERK) pathway, the PI3K/Akt/mTOR pathway, and the Wnt/β-catenin signaling pathway. nih.govmdpi.comnih.gov
The challenge lies in moving beyond these known pathways to identify new, specific protein interactors for distinct CS structures. frontiersin.org The complexity and heterogeneity of CS make it difficult to pinpoint the precise molecular basis for most CS-protein interactions. frontiersin.org For instance, a protein named chondrosin, identified from the marine sponge Chondrosia reniformis, is suggested to exert its cytotoxic effects through a specific interaction with the Cav 1.3 ion voltage calcium channel, a novel mechanism for a sponge-derived protein. researchgate.netmdpi.com While this protein is different from the this compound disaccharide, this discovery highlights the potential for identifying highly specific molecular targets. Future research will likely involve high-throughput screening of structurally defined CS oligosaccharides against protein libraries to uncover new binding partners and unravel their roles in downstream signaling. nih.gov
| Signaling Pathway | Role in Cellular Processes | Relevance to CS/CSPG |
| Ras/Raf/MAPK | Regulates cell proliferation, differentiation, survival, and angiogenesis. mdpi.comnih.gov | CS has been shown to inhibit the activation of the MAP kinase pathway. nih.gov |
| PI3K/Akt/mTOR | A central regulator of cell metabolism, growth, and proliferation. researchgate.netbiorxiv.org | CS can induce the PKC/PI3K/Akt pathway; its dysregulation is implicated in various cancers. nih.govbiorxiv.org |
| Wnt/β-catenin | Crucial for embryonic development and adult tissue homeostasis. mdpi.comlidsen.com | Dysregulation of Wnt signaling is linked to diseases where CSPGs are also implicated. mdpi.comlidsen.com |
Developing Advanced Computational Tools for GAG Modeling and Interaction Prediction
The inherent flexibility, size, and structural heterogeneity of GAGs like chondroitin sulfate make experimental characterization of their 3D structures and interactions extremely challenging. mdpi.com Consequently, the development of advanced computational tools is a critical future direction for the field. nih.gov Molecular modeling, docking, and molecular dynamics (MD) simulations provide powerful virtual environments to investigate GAG-protein interactions at an atomic level. mdpi.com
Several force fields (such as GLYCAM, CHARMM, and GROMOS) and docking programs (including Autodock, Glide, and HADDOCK) have been adapted or specifically developed for studying carbohydrates. nih.govmdpi.combiorxiv.org Web-based tools like the GAG Builder allow for the rapid generation of 3D models of GAGs for use in simulations. nih.gov However, challenges remain, particularly in accurately modeling the flexibility of the GAG chain and the potential for "induced fit" conformational changes in the protein binding partner. mdpi.com Future efforts will focus on refining force fields, improving the accuracy of docking algorithms for flexible polysaccharides, and developing multiscale models that can simulate larger and more complex biological systems over longer timescales. mdpi.combiorxiv.org
| Computational Tool/Method | Application in GAG Research |
| Molecular Dynamics (MD) Simulations | Reproduces the dynamic behavior of GAGs and their complexes with proteins. nih.govmdpi.com |
| Molecular Docking (e.g., Autodock, VinaCarb) | Predicts favorable binding arrangements of GAGs with target proteins. mdpi.com |
| Force Fields (e.g., GLYCAM, CHARMM) | Defines the atomic interaction potentials for accurate simulation of GAGs. nih.govbiorxiv.org |
| Web-Based Builders (e.g., GAG Builder) | Facilitates the automated generation of 3D GAG structural models. nih.gov |
Exploring Roles in Physiological and Pathological Processes Beyond Current Understanding
While chondroitin sulfate is well-known for its role in osteoarthritis and cartilage structure, accumulating evidence shows its involvement in a much broader range of biological processes. frontiersin.orgnih.gov A significant future direction is to explore these emerging roles beyond the current scope of understanding. CSPGs are integral components of the extracellular matrix in the central nervous system (CNS) and are implicated in nervous system development, synaptic plasticity, and the response to injury. nih.govresearchgate.netnih.gov
Emerging research has linked alterations in CSPGs to neurodegenerative diseases like Alzheimer's and Parkinson's disease, where they may create inhibitory barriers that impair neuronal connectivity. nih.govresearchgate.net Furthermore, CS/DS are involved in processes as diverse as cancer metastasis, viral infection, and atherosclerosis. frontiersin.org The structural heterogeneity of CS suggests that different variants may have unique, and as yet undiscovered, functions in these contexts. nih.gov Future investigations will aim to unravel the specific roles of distinct CS structures in these varied physiological and pathological states, potentially identifying them as new biomarkers or therapeutic targets for a wide range of diseases. frontiersin.orgresearchgate.net
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing chondrosine purity and structural integrity in experimental settings?
- Methodological guidance : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Reference standards should be sourced from authenticated raw materials, as variability in commercial chondroitin sulfate sources can impact reproducibility . For beverage or biological samples, headspace gas chromatography protocols (modified for glycosaminoglycans) may be applied .
Q. How should researchers design in vitro vs. in vivo models to evaluate this compound’s chondroprotective effects?
- Experimental design :
- In vitro: Use human chondrocyte cultures with IL-1β-induced inflammation models to assess anti-inflammatory markers (e.g., COX-2, NF-κB). Include controls for batch-to-batch variability in this compound samples .
- In vivo: Opt for rodent osteoarthritis models (e.g., monosodium iodoacetate-induced) with histopathological scoring of cartilage degradation. Ensure blinding and randomization to minimize bias .
Q. What criteria should guide literature reviews for identifying gaps in this compound research?
- Systematic approach : Follow PRISMA guidelines for systematic reviews. Use databases like PubMed, EMBASE, and Cochrane Library with search terms: "this compound AND (cartilage degradation OR osteoarthritis)." Prioritize peer-reviewed studies with transparent methodology and raw data availability. Exclude consumer-grade supplement trials lacking biochemical validation .
Advanced Research Questions
Q. How can conflicting data on this compound’s bioavailability be resolved across studies?
- Data contradiction analysis :
- Compare methodologies: Studies reporting low bioavailability often use unmodified oral administration, while enhanced results employ nanoparticle encapsulation.
- Standardize pharmacokinetic protocols: Use LC-MS/MS for plasma quantification with isotopic labeling (e.g., deuterated this compound) to track absorption .
- Conduct meta-regression to identify covariates (e.g., dosage forms, subject demographics) explaining variability .
Q. What strategies mitigate bias when synthesizing this compound’s efficacy data from heterogeneous preclinical studies?
- Synthesis framework :
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies with rigorous controls (e.g., sham-operated animals, placebo groups).
- Use risk-of-bias tools (e.g., SYRCLE for animal studies) to assess blinding, randomization, and attrition .
- Perform sensitivity analyses to exclude outliers linked to unvalidated this compound sources .
Q. How should researchers address the "unknown or variable composition" (UVCB) challenges in this compound studies?
- Methodological solutions :
- Collaborate with suppliers to obtain batch-specific certificates of analysis (CoA) for sulfation patterns and molecular weight distribution.
- Integrate orthogonal characterization techniques (e.g., FTIR for sulfation degree, size-exclusion chromatography for聚合度) .
- Disclose raw material provenance and analytical methods in supplementary materials to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
